molecular formula C11H8FNO3 B1501562 Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate CAS No. 219949-89-0

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

Cat. No. B1501562
CAS RN: 219949-89-0
M. Wt: 221.18 g/mol
InChI Key: ZBYHIAANNKRIBZ-UHFFFAOYSA-N
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Description

“Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the CAS number 219949-89-0 . It is used for research and development purposes . This compound is a derivative of 8-Hydroxyquinoline (8-HQ), a bicyclic compound that consists of a pyridine ring fused to phenol .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate”, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate” is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety . The compound also contains a fluorine atom at the 8th position and a hydroxy group at the 4th position of the quinoline ring .

Safety and Hazards

When handling “Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of spill/leak .

properties

IUPAC Name

methyl 8-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYHIAANNKRIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693264
Record name Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

CAS RN

219949-89-0
Record name Methyl 8-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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